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Compound of Interest

Compound Name: 5-bromoisoquinolin-1(2H)-one

Cat. No.: B066419

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
bromoisoquinolin-1(2H)-one, a heterocyclic compound of interest to researchers in medicinal
chemistry and drug development. This document presents a compilation of mass spectrometry,
infrared, and nuclear magnetic resonance spectroscopic data, alongside detailed experimental
protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-bromoisoquinolin-1(2H)-

one. Due to the limited availability of directly published experimental spectra for this specific
molecule, the nuclear magnetic resonance (NMR) and infrared (IR) data are predicted based
on established principles of spectroscopy and analysis of structurally related compounds.

Mass Spectrometry Data
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Parameter

Value

lonization Mode

Electrospray (ESI)

Mass Analyzed

Positive lon

Molecular lon

miz 224 [M+H]*

Molecular Formula

CoHeBrNO

Exact Mass

222.96 g/mol

Table 1: Mass Spectrometry data for 5-bromoisoquinolin-1(2H)-one.[1]

Predicted ‘H NMR Spectral Data (500 MHz, CDCls)

Chemical Shift (9,

Coupling Constant

Multiplicity Assignment

ppm) (J, Hz)

~10.5-11.5 brs - N-H
~7.8-8.0 d ~8.0 H-8
~7.6-7.7 d ~8.0 H-6
~7.4-75 t ~8.0 H-7
~7.1-7.2 d ~7.5 H-4
~6.5-6.6 d ~7.5 H-3

Table 2: Predicted *H NMR data for 5-bromoisoquinolin-1(2H)-one.

Predicted **C NMR Spectral Data (125 MHz, CDCIs)
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Chemical Shift (6, ppm) Assighment
~162 C-1 (C=0)
~140 C-8a

~135 C-7

~130 C-4a

~128 C-6

~127 C-8

~120 C-5

~118 C-4

~105 C-3

Table 3: Predicted 13C NMR data for 5-bromoisoquinolin-1(2H)-one.

Predicted Infrared (IR) Spectral Data

Wavenumber (cm~—2) Intensity Assignment
~3200-3000 Medium N-H stretch

~3100-3000 Medium Aromatic C-H stretch
~1660 Strong C=0 stretch (amide)
~1600, ~1480 Medium C=C aromatic ring stretch
~1300 Medium C-N stretch

~800-750 Strong C-H out-of-plane bend
~600-500 Medium C-Br stretch

Table 4: Predicted IR data for 5-bromoisoquinolin-1(2H)-one.

Experimental Protocols
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Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Approximately 10-15 mg of 5-bromoisoquinolin-1(2H)-one is
dissolved in 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane
(TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

 Instrumentation: *H and 3C NMR spectra are recorded on a 500 MHz spectrometer.
e 'H NMR Acquisition:

o Pulse Sequence: Standard single-pulse sequence.

o Spectral Width: 0-16 ppm.

o Number of Scans: 16.

o Relaxation Delay: 1.0 s.

o Temperature: 298 K.

e 13C NMR Acquisition:

[¢]

Pulse Sequence: Proton-decoupled pulse sequence.

[e]

Spectral Width: 0-220 ppm.

Number of Scans: 1024.

o

[¢]

Relaxation Delay: 2.0 s.

[e]

Temperature: 298 K.

o Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting
spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal
at 0.00 ppm.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b066419?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid 5-bromoisoquinolin-1(2H)-one is finely
ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then
pressed into a thin, transparent pellet.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

o Data Acquisition:

[e]

A background spectrum of the KBr pellet holder is recorded.

o

The sample pellet is placed in the holder, and the sample spectrum is recorded.

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

[¢]

Number of Scans: 32.

[e]

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of 5-bromoisoquinolin-1(2H)-one is prepared by
dissolving approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and
water containing 0.1% formic acid.

e Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer is
utilized.

o Data Acquisition:

o

lonization Mode: Positive ion electrospray.

o

Capillary Voltage: 3.5 kV.

[¢]

Sampling Cone Voltage: 30 V.
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o Source Temperature: 120 °C.
o Desolvation Temperature: 350 °C.

o Mass Range: m/z 50-500.

» Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and any significant fragment ions. The presence of bromine is confirmed by the characteristic
isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximate 1:1 ratio).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-bromoisoquinolin-1(2H)-one.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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